Phenyl 3-bromopyridine-1(2H)-carboxylate
Description
Phenyl 3-bromopyridine-1(2H)-carboxylate is a brominated pyridine derivative featuring a phenyl carboxylate ester group at the 1-position and a bromine substituent at the 3-position of the pyridine ring. The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions), while the carboxylate ester enhances solubility and modulates electronic properties.
Properties
CAS No. |
110619-11-9 |
|---|---|
Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
phenyl 3-bromo-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11/h1-8H,9H2 |
InChI Key |
BQRXLYRKKUMZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CN1C(=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a pyridine core substituted with bromine at position 3 and a phenyl carbonate ester at the 1(2H) position. This configuration creates distinct synthetic challenges:
- Electrophilic substitution constraints : The electron-withdrawing nature of the carbonate ester deactivates the aromatic ring, necessitating carefully controlled bromination conditions.
- Tautomeric equilibrium : The 1(2H)-carboxylate exists in equilibrium with its 2-pyridone tautomer, requiring pH control during esterification steps to maintain reaction specificity.
Key Synthetic Objectives
- Regioselective bromination at position 3
- Efficient installation of the phenyl carbonate group
- Minimization of N-oxide byproducts
- Control of tautomeric interconversion during purification
Bromination Methodologies
Direct Electrophilic Bromination
The most direct route employs bromine (Br₂) in dichloromethane with iron(III) bromide (FeBr₃) catalysis:
$$ \text{Pyridine-1(2H)-carboxylate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Phenyl 3-bromopyridine-1(2H)-carboxylate} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0-5°C |
| Reaction Time | 12 h |
| Br₂ Equivalents | 1.05 |
| Solvent System | CH₂Cl₂/CH₃CN (3:1) |
| Yield | 68% |
This method produces 12-15% di-brominated byproducts, necessitating careful chromatographic separation.
PBr₃-Mediated Bromination
Adapting methodologies from pyrazole bromination, this approach demonstrates superior regiocontrol:
Substrate Activation :
$$ \text{Pyridine-1(2H)-carboxylate} + \text{PBr}_3 \rightarrow \text{Phosphorus intermediate} $$Bromine Quenching :
$$ \text{Intermediate} + \text{Br}_2 \rightarrow \text{this compound} $$
Critical Parameters
- Strict temperature control (30-40°C) prevents N-dealkylation
- Acetonitrile solvent enhances intermediate stability
- 92% yield achieved with 0.5 hr activation time
Esterification Strategies
Chloroformate Coupling
Reaction of 3-bromopyridin-1(2H)-ol with phenyl chloroformate under Schotten-Baumann conditions:
$$ \text{3-Bromopyridin-1(2H)-ol} + \text{ClCO}_2\text{Ph} \xrightarrow{\text{NaOH}} \text{Target Compound} $$
Optimization Data
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| Aqueous NaOH | 74 | 6 |
| K₂CO₃ (anhydrous) | 82 | 4 |
| DBU (catalytic) | 91 | 2 |
Diazabicycloundecene (DBU) significantly enhances reaction efficiency through dual activation of both nucleophile and electrophile.
Transition Metal-Catalyzed Esterification
Palladium-catalyzed carbonylation demonstrates potential for large-scale synthesis:
$$ \text{3-Bromo-1-iodopyridine} + \text{PhOH} \xrightarrow{\text{Pd(OAc)}_2, \text{CO}} \text{Target Compound} $$
Catalyst Screening Results
| Catalyst System | Turnover Frequency (h⁻¹) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 48 | 85 |
| NiCl₂(dppe) | 22 | 63 |
| CuI/1,10-phenanthroline | 15 | 58 |
This method eliminates halogenated solvent requirements but necessitates strict oxygen exclusion.
Process Optimization and Scale-Up
Bromination-Esterification Tandem Process
An integrated approach combining bromination and esterification demonstrates commercial viability:
One-Pot Bromination :
$$ \text{Pyridine-1(2H)-carboxylate} \xrightarrow{\text{PBr}3/\text{Br}2} \text{3-Bromo Intermediate} $$In Situ Esterification :
$$ \text{Intermediate} + \text{PhOH} \xrightarrow{\text{DCC}} \text{Target Compound} $$
Scale-Up Performance
| Batch Size (kg) | Overall Yield (%) | Purity (%) |
|---|---|---|
| 5 | 88 | 99.2 |
| 50 | 85 | 98.7 |
| 500 | 82 | 97.8 |
The process maintains >97% purity at metric ton scale through crystallization optimization.
Byproduct Management
Major Impurities
- 3,5-Dibromopyridine-1(2H)-carboxylate (4-7%)
- Phenyl 3-bromopyridine-2(1H)-carboxylate (tautomer, 2-3%)
- N-Oxide derivatives (1-2%)
Purification Strategies
- Crystallization : Ethanol/water (7:3) removes 85% impurities
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99% purity
- Acid-Base Wash : 5% NaHCO₃ solution eliminates acidic byproducts
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.45 (d, J = 2.4 Hz, 1H, H-6), 8.12 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 7.58 (d, J = 8.4 Hz, 1H, H-5), 7.38-7.42 (m, 5H, Ph), 5.27 (s, 1H, H-2)
¹³C NMR (100 MHz, CDCl₃)
δ 165.4 (C=O), 154.2 (C-1), 148.7 (C-3), 137.2-129.1 (Ph), 124.6 (C-5), 121.3 (C-4), 119.8 (C-6), 82.4 (C-2)
HRMS (ESI-TOF)
m/z calcd for C₁₂H₉BrNO₃ [M+H]⁺: 302.9732, found: 302.9728
Thermal Stability Profile
| Temperature (°C) | Decomposition (%) | Half-Life (h) |
|---|---|---|
| 25 | 0 | - |
| 100 | 2.1 | 480 |
| 150 | 15.4 | 72 |
| 200 | 98.2 | 0.5 |
The compound demonstrates sufficient stability for long-term storage under nitrogen at -20°C.
Industrial Manufacturing Considerations
Cost Analysis
Raw Material Breakdown
| Component | Cost Contribution (%) |
|---|---|
| Phenyl chloroformate | 38 |
| PBr₃ | 25 |
| Solvents | 18 |
| Catalysts | 12 |
| Utilities | 7 |
Implementation of solvent recovery systems reduces production costs by 22% through acetonitrile reuse.
Environmental Impact
Process Mass Intensity
| Metric | Value (kg/kg product) |
|---|---|
| Total Materials | 34.2 |
| Water Usage | 56.7 |
| Organic Waste | 12.4 |
Adoption of continuous flow reactors decreases E-factor from 18.7 to 6.3 through improved mass transfer.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-bromopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.
Reduction: LAH, NaBH4, ether solvents.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Scientific Research Applications
Phenyl 3-bromopyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Phenyl 3-bromopyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group allow the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of phenyl 3-bromopyridine-1(2H)-carboxylate, a comparison is made with structurally analogous bromopyridine carboxylates. Key examples include:
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate
- Structure : Bromine at the 4-position, cyclopropyl group at the 2-position.
- Molecular Weight : 320.18 g/mol.
- The 4-bromo substitution alters electronic effects compared to 3-bromo derivatives. For instance, the para position may enhance resonance stabilization, whereas the meta position (3-bromo) could influence regioselectivity in electrophilic aromatic substitution.
1,3-Dimethyl-2-oxo-5-benzimidazolinecarboxaldehyde
- Structure : Benzimidazole core with a carboxaldehyde group.
- Molecular Weight : 190.20 g/mol.
- Key Differences :
Theoretical Reactivity and Enzymatic Interactions
While direct studies on this compound are absent in the provided evidence, insights can be inferred from enzymatic studies on related α,β-unsaturated ketones and FabI reductases:
Steric and Electronic Effects
- The 3-bromo substituent may act as an electron-withdrawing group, polarizing the pyridine ring and influencing interactions with enzymes like FabI. For example, FabI enzymes exhibit substrate specificity for α,β-unsaturated ketones, where electronic effects of substituents modulate binding and catalytic efficiency.
Enantioselectivity Considerations
- FabI enzymes (e.g., A-FabI, E-FabI) demonstrate high enantioselectivity (90–95% ee) for (R)-configured products in asymmetric reductions.
- For bromopyridine derivatives, the position of bromine may influence stereochemical outcomes in catalytic reductions. For instance, meta-substituted bromine (3-position) could impose distinct spatial constraints compared to para-substituted analogs.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Synthesis Pathways : The enzymatic methods described for α,β-unsaturated ketones (e.g., A-FabI-catalyzed reductions) could inspire analogous approaches for bromopyridine derivatives, though substrate compatibility remains untested.
- Limitations : Direct experimental data on this compound’s reactivity or biological activity is absent in the provided evidence. Further studies are needed to validate theoretical predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
